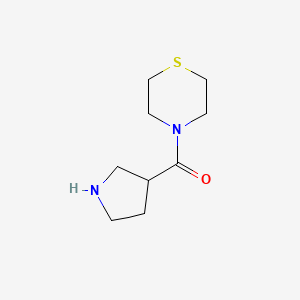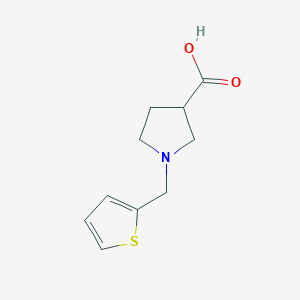
1-(Thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid
Overview
Description
“1-(Thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a thiophen-2-ylmethyl group, which includes a thiophene ring, a five-membered ring containing one sulfur atom .
Scientific Research Applications
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring, a core component of this compound, is a versatile scaffold in drug discovery . It’s used to create novel biologically active compounds due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules. The non-planarity of the ring allows for increased three-dimensional coverage, which is crucial in the design of drug candidates with specific target selectivity.
Agriculture: Crop Protection Agents
While specific data on the use of this compound in agriculture is limited, the pyrrolidine ring is often explored for its potential in creating new crop protection agents. Its structural versatility can lead to the development of novel pesticides or herbicides that are more effective and environmentally friendly .
Material Science: Organic Semiconductors
Thiophene derivatives, like the one , are significant in material science. They are used in the development of organic semiconductors, which are essential for creating organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The compound’s structural properties could be leveraged to enhance the performance of these materials.
Environmental Science: Pollution Remediation
Compounds with thiophene rings have been studied for their role in environmental remediation. They can be used to create materials that help in the detoxification and clearance of pollutants from the environment . This compound’s potential applications could include the development of filters or reactive surfaces for pollution control.
Biochemistry: Enzyme Inhibition
In biochemistry, the pyrrolidine ring is known for its enzyme inhibitory effects. It’s used in the synthesis of inhibitors that can regulate biological pathways, which is crucial for understanding disease mechanisms and developing therapeutic strategies .
Pharmacology: Therapeutic Agents
The pyrrolidine core is integral in pharmacology for developing therapeutic agents. It’s involved in the synthesis of compounds with a wide range of activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities. The compound could be used to create new drugs with these properties .
Analytical Chemistry: Chromatography
In analytical chemistry, thiophene derivatives can be used as stationary phases in chromatography due to their unique interaction with various analytes. This allows for the separation and analysis of complex mixtures, which is vital in pharmaceutical and environmental testing .
Chemical Synthesis: Building Blocks
Lastly, this compound can serve as a building block in chemical synthesis. Its reactive sites allow for various modifications, making it a valuable starting material for synthesizing a wide array of chemical entities with diverse biological activities .
properties
IUPAC Name |
1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-10(13)8-3-4-11(6-8)7-9-2-1-5-14-9/h1-2,5,8H,3-4,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVGPQOOJPCYSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



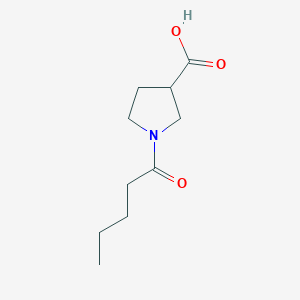
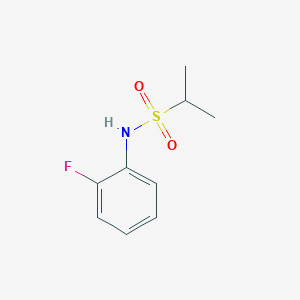
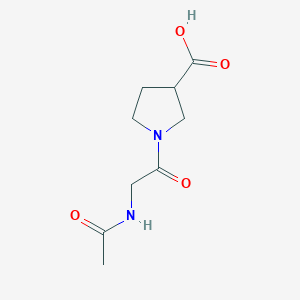

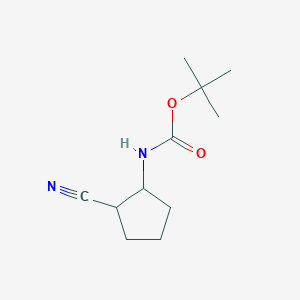

![1-[2-(Pyridin-3-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468672.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468674.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468675.png)
![1-[(5-Bromofuran-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468676.png)

